
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex quinazoline derivatives often involves multistep reactions that may include cyclization, amidation, and alkylation processes. For instance, compounds related to the structure of interest might be synthesized through a series of steps starting from basic building blocks such as benzamides and malononitriles, leading to carbo[c]fused pyridines which can then be further functionalized (Dyachenko et al., 2013). The Pummerer-type cyclization, as reported by Saitoh et al. (2001), is another example where cyclization steps are crucial for constructing complex molecular frameworks, including tetrahydroisoquinoline derivatives, which share structural motifs with our compound of interest.
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular conformations due to their ability to engage in intra- and intermolecular interactions. The presence of various functional groups, such as amide, carboxamide, and ether, influences the compound's overall geometry and electronic distribution. Molecular structure analysis, including X-ray diffraction studies, provides insights into the conformational preferences and potential reactive sites of these molecules (Tolkunov et al., 2005).
Chemical Reactions and Properties
Quinazoline derivatives are versatile in chemical reactivity, participating in a variety of chemical transformations. These include nucleophilic substitutions, cyclizations, and redox reactions, depending on the substituents present on the quinazoline nucleus. The compound's chemical properties are significantly influenced by the functional groups attached to the core structure, affecting its reactivity and interaction with biological targets (Nery et al., 2003).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug development. These properties are determined by the molecular structure, particularly the nature and position of substituents, which can influence the compound's phase behavior, stability, and bioavailability. Techniques like crystallography and NMR spectroscopy are essential tools for characterizing these aspects (Ukrainets et al., 2019).
科学的研究の応用
Novel Compound Synthesis
Research has demonstrated the synthesis of new heterocyclic compounds with potential therapeutic applications. For instance, novel compounds such as 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid and N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide have been synthesized. These compounds were designed to inhibit cyclooxygenase enzymes and exhibit analgesic and anti-inflammatory activities, showcasing the chemical versatility and potential medicinal applications of complex molecules like N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Cytotoxic Activity Studies
Another aspect of research involves evaluating the cytotoxic activities of chemically related compounds. Studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have shown significant cytotoxicity against cancer cell lines, indicating the potential of such compounds in cancer therapy. This suggests that derivatives of N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide might also possess valuable cytotoxic properties for further exploration (X Bu, L W Deady, G J Finlay, B C Baguley, & W A Denny, 2001).
Antioxidant Studies
The antioxidant capabilities of quinazolin derivatives have also been studied, providing insights into the potential of N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide and its analogs in mitigating oxidative stress. Compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one demonstrated significant scavenging capacity against free radicals, underscoring the importance of such compounds in developing new antioxidant agents (Khalida F. Al-azawi, 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-7-6-8-22(15-19)33-28(35)24-11-9-20(17-25(24)31-29(33)32-13-4-5-14-32)27(34)30-18-21-16-23(36-2)10-12-26(21)37-3/h6-12,15-17H,4-5,13-14,18H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFKCYELDDFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=C(C=CC(=C4)OC)OC)N=C2N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

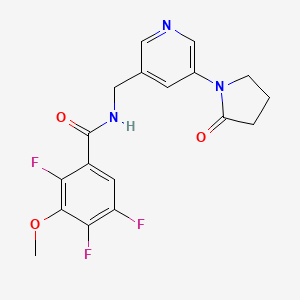
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)
![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)
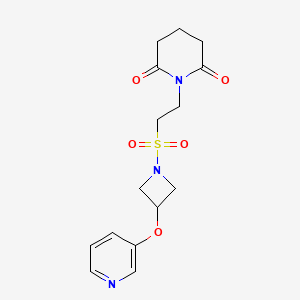
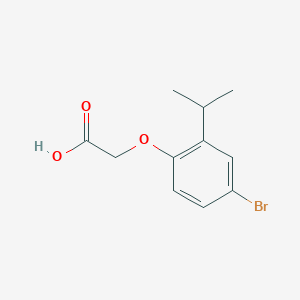
![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)
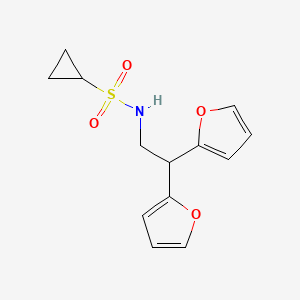
amine hydrobromide](/img/no-structure.png)

![3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491550.png)
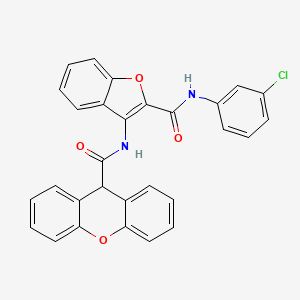
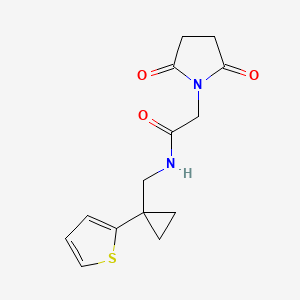
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)